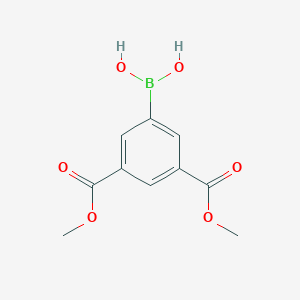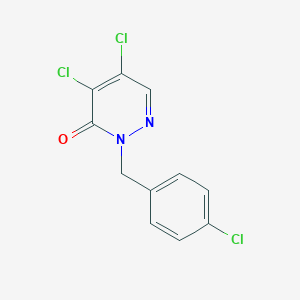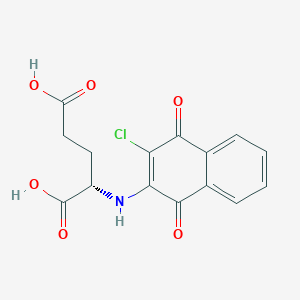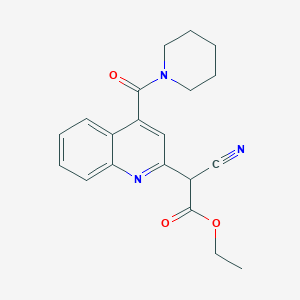
Ethyl alpha-cyano-4-(1-piperidinylcarbonyl)-2-quinolineacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl alpha-cyano-4-(1-piperidinylcarbonyl)-2-quinolineacetate, also known as ECA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. ECA belongs to the class of quinoline derivatives, which have been shown to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. In
Mechanism of Action
The mechanism of action of Ethyl alpha-cyano-4-(1-piperidinylcarbonyl)-2-quinolineacetate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors. Ethyl alpha-cyano-4-(1-piperidinylcarbonyl)-2-quinolineacetate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. MMPs play a role in various physiological processes, including tissue remodeling, wound healing, and tumor invasion. Ethyl alpha-cyano-4-(1-piperidinylcarbonyl)-2-quinolineacetate has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine, which can enhance cognitive function.
Biochemical and Physiological Effects:
Ethyl alpha-cyano-4-(1-piperidinylcarbonyl)-2-quinolineacetate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of MMPs, leading to decreased degradation of extracellular matrix proteins. This can have implications for tissue remodeling, wound healing, and tumor invasion. Ethyl alpha-cyano-4-(1-piperidinylcarbonyl)-2-quinolineacetate has also been shown to inhibit the activity of AChE, leading to increased levels of acetylcholine. This can enhance cognitive function and may have implications for the treatment of Alzheimer's disease. Ethyl alpha-cyano-4-(1-piperidinylcarbonyl)-2-quinolineacetate has also been shown to have antimicrobial and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
Ethyl alpha-cyano-4-(1-piperidinylcarbonyl)-2-quinolineacetate has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high purity and high yields. It has been extensively studied for its potential applications in scientific research and has a wide range of biological activities. However, there are also limitations to the use of Ethyl alpha-cyano-4-(1-piperidinylcarbonyl)-2-quinolineacetate in lab experiments. It is a synthetic compound that may not accurately reflect the properties of natural compounds. It may also have off-target effects that can complicate the interpretation of results.
Future Directions
There are several future directions for research on Ethyl alpha-cyano-4-(1-piperidinylcarbonyl)-2-quinolineacetate. One area of research is the development of more potent and selective inhibitors of MMPs and AChE. This could lead to the development of new treatments for diseases such as cancer and Alzheimer's disease. Another area of research is the investigation of the structure-activity relationships of quinoline derivatives. This could lead to the development of new compounds with improved biological activities. Finally, the use of Ethyl alpha-cyano-4-(1-piperidinylcarbonyl)-2-quinolineacetate as a tool compound to investigate the mechanism of action of various enzymes and receptors could lead to new insights into the biology of these targets.
Conclusion:
Ethyl alpha-cyano-4-(1-piperidinylcarbonyl)-2-quinolineacetate is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. Ethyl alpha-cyano-4-(1-piperidinylcarbonyl)-2-quinolineacetate has been used as a tool compound to investigate the mechanism of action of various enzymes and receptors. It has also been used as a probe to study the structure-activity relationships of quinoline derivatives. While there are limitations to the use of Ethyl alpha-cyano-4-(1-piperidinylcarbonyl)-2-quinolineacetate in lab experiments, it has several advantages and has potential for the development of new treatments for diseases such as cancer and Alzheimer's disease.
Synthesis Methods
Ethyl alpha-cyano-4-(1-piperidinylcarbonyl)-2-quinolineacetate can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-chloro-4-cyanoacetophenone with piperidine, followed by the addition of ethyl acetoacetate and subsequent cyclization to form the quinoline ring. The final product is obtained by esterification of the carboxylic acid group with ethanol. The synthesis of Ethyl alpha-cyano-4-(1-piperidinylcarbonyl)-2-quinolineacetate has been optimized to yield high purity and high yields.
Scientific Research Applications
Ethyl alpha-cyano-4-(1-piperidinylcarbonyl)-2-quinolineacetate has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. Ethyl alpha-cyano-4-(1-piperidinylcarbonyl)-2-quinolineacetate has been used as a tool compound to investigate the mechanism of action of various enzymes and receptors. It has also been used as a probe to study the structure-activity relationships of quinoline derivatives.
properties
CAS RN |
194713-20-7 |
|---|---|
Molecular Formula |
C20H21N3O3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
ethyl 2-cyano-2-[4-(piperidine-1-carbonyl)quinolin-2-yl]acetate |
InChI |
InChI=1S/C20H21N3O3/c1-2-26-20(25)16(13-21)18-12-15(14-8-4-5-9-17(14)22-18)19(24)23-10-6-3-7-11-23/h4-5,8-9,12,16H,2-3,6-7,10-11H2,1H3 |
InChI Key |
HPHZSQDAPRADKK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C#N)C1=NC2=CC=CC=C2C(=C1)C(=O)N3CCCCC3 |
Canonical SMILES |
CCOC(=O)C(C#N)C1=NC2=CC=CC=C2C(=C1)C(=O)N3CCCCC3 |
synonyms |
Ethyl alpha-cyano-4-(1-piperidinylcarbonyl)-2-quinolineacetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




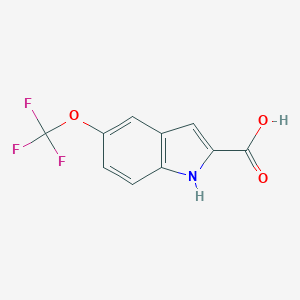

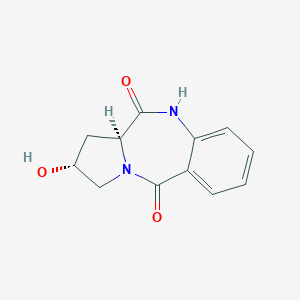
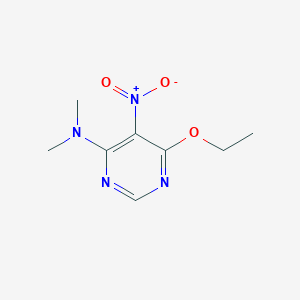
![1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One](/img/structure/B71113.png)
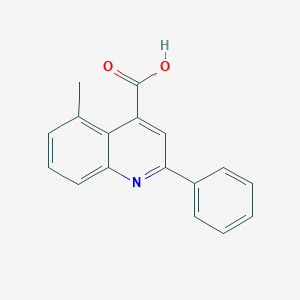

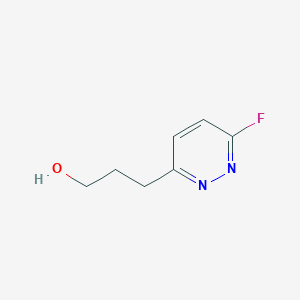

![N-(2,2-diethoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B71122.png)
